molecular formula C17H21N5O4S B2963491 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2320668-20-8

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2963491
CAS No.: 2320668-20-8
M. Wt: 391.45
InChI Key: BLIYYTRQTXIMKU-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-triazole moiety, a four-membered azetidine ring, and a morpholinosulfonyl-substituted phenyl group. The morpholinosulfonyl group enhances polarity and solubility, making the compound a candidate for targeting enzymes or receptors sensitive to sulfonamide-based ligands.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c23-17(20-9-14(10-20)11-21-13-18-12-19-21)15-1-3-16(4-2-15)27(24,25)22-5-7-26-8-6-22/h1-4,12-14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIYYTRQTXIMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme , specifically the heme moiety of CYP-450 . The aromatase enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its potential anticancer activity . By inhibiting the aromatase enzyme and disrupting estrogen production, the compound could potentially slow the growth of estrogen-sensitive cancers.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone , often referred to as a triazole derivative, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Structural Characteristics

This compound features several notable structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that can enhance biological activity.
  • Triazole Moiety : Known for its diverse pharmacological properties including antifungal and antibacterial activities.
  • Morpholinosulfonyl Group : This moiety may contribute to the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of the triazole ring. Common methods include:

  • Hantzsch Triazole Synthesis : A widely used method for creating triazoles.
  • Azetidine Formation : Utilizing amine and carbonyl precursors to construct the azetidine framework.
  • Final Coupling Reactions : To attach the morpholinosulfonyl group and complete the structure.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies indicate that compounds containing triazole rings exhibit significant efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antibacterial Activity

Research has shown that similar triazole-based compounds possess antibacterial effects against a range of gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The azetidine component may enhance its ability to interact with cancer-related targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives similar to the compound :

StudyFindings
Study 1 : Synthesis and Biological Evaluation of Triazole Derivatives Identified several triazole derivatives with significant antifungal activity against Candida species.
Study 2 : Antibacterial Properties of Azetidine Compounds Demonstrated that azetidine-based compounds showed promising antibacterial activity against Staphylococcus aureus.
Study 3 : Anticancer Activity of Triazole Derivatives Reported that specific triazole derivatives induced apoptosis in breast cancer cells via mitochondrial pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azetidine core distinguishes it from larger heterocycles like quinazolinone or flexible ethanone derivatives . This rigidity may improve metabolic stability.
  • Synthetic routes for analogs often employ nucleophilic substitutions (e.g., sodium ethoxide in ) or click chemistry (e.g., triazole formation in ).

Physicochemical and Crystallographic Properties

Table 2: Physicochemical and Structural Data
Compound Name Solubility (Predicted) Hydrogen Bonding Capacity Crystallographic Method
Target Compound High (polar groups) Triazole N-H, sulfonyl O Likely SHELX refinement
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Moderate Triazole N-H, thioether S Not reported in evidence
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Low to moderate Triazole N-H, methoxy O Stoe IPDS II diffractometer

Key Observations :

  • The morpholinosulfonyl group in the target compound likely increases solubility compared to methoxy or phenylsulfonyl analogs.
  • Crystallographic data for analogs (e.g., ) highlight the importance of hydrogen bonding (e.g., triazole N-H interactions) in stabilizing molecular conformations.

Bioactivity and Target Interactions

While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Triazole-thioether derivatives () may exhibit antifungal or kinase inhibitory activity due to sulfonyl and halogenated aryl groups.
  • Quinazolinone-triazole hybrids () are explored for anticancer applications, leveraging heterocycle-mediated DNA intercalation or enzyme inhibition.
  • The target compound’s morpholinosulfonyl group could target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), while the azetidine’s rigidity may reduce off-target interactions.

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